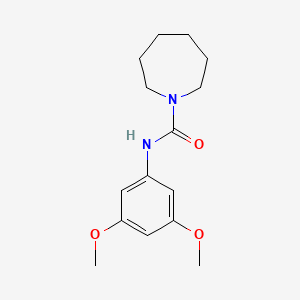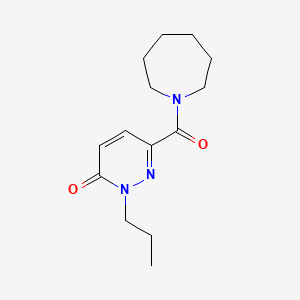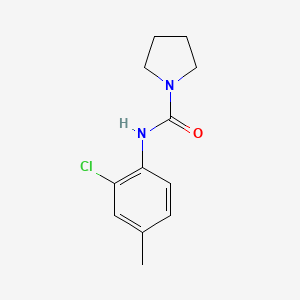
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, commonly known as CPCA, is a chemical compound that belongs to the family of pyrrolidine carboxamides. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. CPCA has been extensively studied for its potential applications in the field of neuroscience and pharmacology.
Mechanism of Action
CPCA acts as a competitive inhibitor of the dopamine transporter (N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, CPCA increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopamine signaling.
Biochemical and Physiological Effects:
CPCA has been shown to have a range of biochemical and physiological effects. It has been found to increase extracellular dopamine levels in the brain, leading to enhanced dopamine signaling. CPCA has also been shown to increase locomotor activity in rodents, suggesting that it has stimulant-like effects.
Advantages and Limitations for Lab Experiments
CPCA has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide, making it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. However, CPCA has some limitations as well. It has a short half-life, which can make it difficult to use in experiments that require long-term exposure. Additionally, CPCA has poor solubility in water, which can limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on CPCA. One area of interest is the development of new derivatives of CPCA that have improved pharmacokinetic properties. Another area of interest is the investigation of the potential therapeutic applications of CPCA in the treatment of Parkinson's disease, ADHD, and drug addiction. Finally, further research is needed to better understand the biochemical and physiological effects of CPCA, and how these effects can be harnessed for therapeutic purposes.
Synthesis Methods
The synthesis of CPCA involves the reaction of 2-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazoline derivative. This intermediate is then reacted with bromine in the presence of sodium hydroxide to form the desired pyrrolidine carboxamide.
Scientific Research Applications
CPCA has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been shown to have potential applications in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-5-11(10(13)8-9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQGVPIQIQQXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7512353.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)
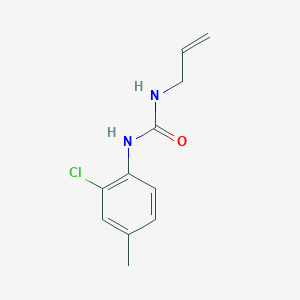
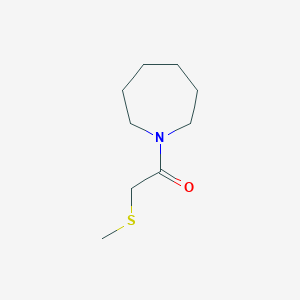

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)
